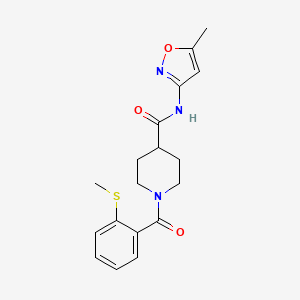

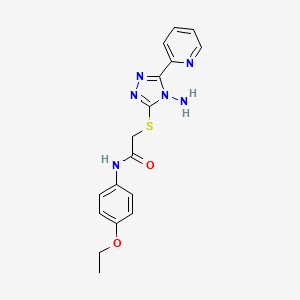

![molecular formula C9H8F2O3 B2708799 2-(2,2-Difluorobenzo[1,3]dioxol-4-yl)ethanol CAS No. 334778-39-1](/img/structure/B2708799.png)

2-(2,2-Difluorobenzo[1,3]dioxol-4-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Lewis Acid Catalysis

Scandium trifluoromethanesulfonate, a powerful Lewis acid catalyst, is utilized for the acylation of alcohols, including 2-(2,2-Difluorobenzo[1,3]dioxol-4-yl)ethanol, with acid anhydrides or for esterification by carboxylic acids. Its high catalytic activity facilitates the acylation of not only primary alcohols but also sterically-hindered secondary or tertiary alcohols, proving effective for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Organic Synthesis Enhancements

Research on the structural and spectroscopic characterization of similar difluorobenzoic acids demonstrates the utility of this compound in organic synthesis. Techniques like FT-IR, FT-Raman, and UV spectroscopy, alongside quantum chemical calculations, shed light on molecular conformation and vibrational analysis, indicating its significant role in enhancing synthetic methodologies (Karabacak, Cinar, & Cinar, 2011).

Material Science and Photoluminescence

In material science, the study of dinuclear complexes formulated with variations of fluorobenzoic acid, including derivatives close to this compound, has shown potential in sensitizing visible and NIR emitting lanthanide(III) ions. Such research opens pathways for developing materials with unique photoluminescent properties for advanced technological applications (Casanovas, Speed, Vicente, & Font‐Bardia, 2019).

Catalysis in Polymerization

The compound also finds use in the organocatalytic ring-opening polymerization of lactide, where primary and secondary alcohol adducts of 1,3-dimesitylimidazolin-2-ylidene act as single-component catalyst/initiators. This showcases its role in creating polymers with controlled molecular weights and structures, contributing to the development of complex polymeric architectures (Csihony, Culkin, Sentman, Dove, Waymouth, & Hedrick, 2005).

properties

IUPAC Name |

2-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c10-9(11)13-7-3-1-2-6(4-5-12)8(7)14-9/h1-3,12H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXBXXZZNKREFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(O2)(F)F)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-1-phenyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2708720.png)

![N~6~-(3-methoxypropyl)-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2708722.png)

![3-amino-N-(4-methoxyphenyl)-6-propan-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2708724.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2708726.png)

![2-Cyclopropyl-1-[1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]benzimidazole](/img/structure/B2708729.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2708737.png)